molecular formula C14H11ClO2S B1350345 3-{[(4-chlorophenyl)thio]methyl}benzoic acid CAS No. 30082-41-8

3-{[(4-chlorophenyl)thio]methyl}benzoic acid

Cat. No.: B1350345
CAS No.: 30082-41-8
M. Wt: 278.8 g/mol
InChI Key: SMSWCDAPANKIOU-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)thio]methyl}benzoic acid is a chemical compound for research use only, not intended for diagnostic or therapeutic purposes. This benzoic acid derivative features a (4-chlorophenyl)thio methyl group at the meta position, making it a potential building block in organic synthesis and medicinal chemistry research. Compounds with similar chlorophenylthio motifs are frequently utilized in developing pharmacological tools and in structure-activity relationship (SAR) studies . Researchers may employ this chemical as a synthetic intermediate or as a candidate for screening in various biochemical assays. Its molecular structure suggests potential for use in designing enzyme inhibitors or in probing protein-ligand interactions, analogous to other sulfonyl-containing benzoic acid derivatives that have been investigated for targeting enzymes like methionine aminopeptidase . Handle with appropriate personal protective equipment in a well-ventilated laboratory setting, following standard safety protocols for research chemicals.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2S/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSWCDAPANKIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CSC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395824
Record name 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30082-41-8
Record name 3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)thio]methyl}benzoic acid typically involves the reaction of 4-chlorobenzenethiol with a suitable benzoic acid derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a benzoic acid derivative . The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)thio]methyl}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Herbicidal Applications

One of the primary applications of 3-{[(4-chlorophenyl)thio]methyl}benzoic acid is in the development of herbicides. It has been identified as an active ingredient in herbicidal compositions that demonstrate effective control over a wide range of monocotyledon and dicotyledon weeds. The compound can be combined with other known herbicides to enhance efficacy while reducing the required dosage for effective weed management.

Herbicidal Efficacy

The herbicidal compositions containing this compound have shown advantages in both pre-emergence and post-emergence weed control. They exhibit reduced or zero phytotoxicity towards important agricultural crops, making them suitable for selective weed management strategies. The following table summarizes the effectiveness of this compound in controlling various weed species:

Weed Species Control Efficacy
Abutilon theophrastiHigh
Amaranthus spp.Moderate
Datura stramoniumHigh
Solanum nigrumModerate
Chenopodium albumHigh

These findings suggest that the compound is a promising candidate for inclusion in modern herbicide formulations, providing effective weed control while minimizing environmental impact .

Pharmaceutical Applications

Beyond its agricultural uses, this compound has potential applications in medicinal chemistry, particularly in developing new therapeutic agents. Research indicates that compounds with similar structural features may exhibit biological activities relevant to treating various diseases.

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives related to this compound. For example, compounds derived from thiazolidinone scaffolds have demonstrated significant anticancer activity against several cancer cell lines. The following table presents preliminary findings on the anticancer efficacy of related compounds:

Compound Cell Line Tested Inhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS Cancer)72.11

These results highlight the potential of thiazolidinone derivatives, which can be synthesized from or related to this compound, as promising anticancer agents .

Mechanistic Insights

The pharmacological mechanisms underlying the activity of compounds based on this compound are under investigation, particularly concerning their interaction with biological targets such as acetylcholinesterase (AChE). Studies suggest that modifications to the chemical structure can enhance binding affinity and inhibitory activity against AChE, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)thio]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-[[(4-Chlorophenyl)thio]methyl]benzoic Acid (Para-Substituted Analog): This analogue differs by having the chlorophenylthio methyl group at the para position. However, electronic effects (e.g., resonance stabilization) could alter acidity; the meta-substituted target compound has a pKa closer to physiological pH, favoring ionization and bioavailability .

Spacer Length and Chain Modifications

  • 3-(4-Chlorophenylthio)propanoic Acid: Replacing the methyl spacer with a propanoic acid chain introduces a longer, flexible linker. This modification increases hydrophobicity and may enhance membrane permeability. Evidence suggests that such extended spacers improve inhibitory activity against syntenin PDZ domains, as seen in the development of SyntOFF, a compound with anti-metastatic properties in cancer .

Heterocyclic Derivatives

  • 4-{[(E)-Hydrazono]methyl}benzoic Acid-Triazole Hybrids: Derivatives incorporating triazole rings (e.g., 4-{(E)-[({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid) exhibit enhanced π-π stacking and hydrogen-bonding capabilities. These features improve binding to inflammatory mediators like TNF-α, as demonstrated in molecular docking studies .
  • Thiazole-Containing Analogues: Compounds like 4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid leverage the thiazole ring’s bioisosteric properties. Thiazoles are known to enhance antimicrobial and anti-inflammatory activities, with the oxadiazole variant (e.g., 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid) showing improved metabolic stability compared to thioether-linked derivatives .

Functional Group Modifications

  • Methyl Ester Derivatives: The methyl ester of 3-amino-4-[(4-chlorophenyl)thio]benzoic acid (Mol. Weight: 293.77 g/mol) serves as a prodrug. Esterification masks the carboxylic acid’s polarity, enhancing oral absorption. Upon hydrolysis in vivo, the active acid form is released, demonstrating a common strategy to improve pharmacokinetics .
  • Sulfonamide Analogues: Introduction of a sulfonamide group (e.g., 4-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid) increases molecular weight (341.73 g/mol) and acidity. Sulfonamides exhibit stronger electron-withdrawing effects, which can enhance binding to charged residues in enzymatic pockets but may reduce cell permeability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (LogP)
3-{[(4-Chlorophenyl)thio]methyl}benzoic acid 290.7 Thioether, Carboxylic Acid ~2.1 (Moderate)
4-[[(4-Chlorophenyl)thio]methyl]benzoic acid 290.7 Thioether, Carboxylic Acid ~2.3 (Moderate)
3-(4-Chlorophenylthio)propanoic acid 230.7 Thioether, Propanoic Acid ~1.8 (Higher)
Methyl ester derivative () 293.8 Thioether, Ester ~3.5 (Low)

Biological Activity

3-{[(4-chlorophenyl)thio]methyl}benzoic acid is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationship (SAR), and potential therapeutic applications based on existing literature.

Chemical Structure and Synthesis

The compound features a benzoic acid core substituted with a thioether group and a chlorophenyl moiety. The synthesis typically involves the reaction of benzoic acid derivatives with chloromethyl thioether in the presence of suitable catalysts. A common synthetic route includes:

  • Formation of the chloromethyl thioether : Benzoic acid is treated with formaldehyde and sulfur compounds.
  • Substitution reaction : The chloromethyl thioether reacts with 4-chlorophenol under basic conditions to form the target compound.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
  • Antitumor Activity : Preliminary studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, similar compounds have shown GI50 values indicating effective inhibition of tumor growth in vitro .
  • Anti-inflammatory Properties : The thioether group is often associated with anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases. Research indicates that related compounds can reduce pro-inflammatory cytokine levels in cell models .
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective capabilities, particularly in models of neurodegenerative diseases. The presence of the thiomethyl group may contribute to antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The position and nature of substituents on the phenyl ring significantly influence antimicrobial and cytotoxic activities. For example, electron-withdrawing groups like chlorine enhance activity against certain pathogens .
  • Chain Length Variations : Modifications to the alkyl chain connecting the thioether to the benzoic acid core can affect potency. Optimal chain lengths have been identified that maximize biological activity while minimizing toxicity .

Case Studies

  • Antibacterial Efficacy : A study evaluated various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to a significant increase in antibacterial potency, with MIC values dropping below 10 µg/mL for some analogs .
  • Cytotoxicity Assessment : In vitro assays on cancer cell lines (e.g., MDA-MB-231 breast cancer cells) demonstrated that derivatives exhibited a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 50 µM depending on structural modifications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-{[(4-chlorophenyl)thio]methyl}benzoic acid?

  • Methodological Answer : A two-step approach is typically employed:

Thioether Formation : React 3-(bromomethyl)benzoic acid with 4-chlorothiophenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. This facilitates nucleophilic substitution at the benzylic position .

Carboxyl Group Protection/Deprotection : To avoid side reactions, the benzoic acid moiety may be protected as a tert-butyl ester during synthesis, followed by acidic deprotection (e.g., using TFA) .

  • Key Considerations : Monitor reaction progress via TLC (hexane/EtOH systems) and purify intermediates via recrystallization or column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : In DMSO-d₆, expect signals for the aromatic protons (δ 7.2–8.1 ppm), benzylic methylene (δ ~4.3 ppm, singlet), and carboxyl proton (δ ~12.5 ppm, broad) .
  • Mass Spectrometry (MS) : ESI-MS in negative mode should show the molecular ion peak [M−H]⁻ at m/z 307 (calculated for C₁₄H₁₀ClO₂S).
  • Melting Point : Compare observed mp with literature values (if available) and assess purity via HPLC using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Temperature Control : Maintain temperatures between 40–60°C during thioether formation to balance reaction rate and byproduct suppression .
  • Catalyst Use : Introduce catalytic FeCl₃ (0.1–1 mol%) to enhance electrophilic aromatic substitution efficiency in halogenation steps .
  • Solvent Optimization : Replace DMF with DMSO for higher solubility of intermediates, reducing aggregation and side reactions .
    • Validation : Use DOE (Design of Experiments) to statistically optimize parameters like solvent ratio, temperature, and catalyst loading .

Q. How should researchers address discrepancies in reported spectral data or melting points?

  • Methodological Answer :

  • Purity Verification : Perform elemental analysis (C, H, N, S) and HPLC-UV to rule out impurities or polymorphic forms .
  • Crystallization Studies : Recrystallize the compound from ethanol/water mixtures to obtain a single crystalline phase for X-ray diffraction (if feasible) .
  • Cross-Referencing : Compare NMR data with structurally analogous compounds (e.g., 2-[(4-chlorophenyl)thio]benzoic acid, CAS 6469-85-8) to validate assignments .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates in microsomal assays, monitoring IC₅₀ values .
  • Receptor Binding : Perform competitive radioligand binding assays (e.g., for GPCRs) with tritiated antagonists to assess affinity (Kᵢ) .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate dose-dependent effects, with IC₅₀ calculations via nonlinear regression .

Q. What strategies enhance the solubility and stability of this compound in aqueous systems?

  • Methodological Answer :

  • pH Adjustment : Deprotonate the carboxyl group (pKa ~4.2) by buffering solutions at pH >6 using phosphate or Tris buffers .
  • Co-Solvents : Use DMSO or PEG-400 (≤10% v/v) to improve solubility without denaturing proteins in biological assays .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Data Contradiction Analysis

Q. How to resolve conflicting reports on biological activity or mechanism of action?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., CLIA guidelines) to rule out batch variability .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .
  • Target Deconvolution : Apply chemoproteomics (e.g., affinity pull-down with SILAC labeling) to confirm direct protein targets .

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